molecular formula C23H29F3N4O B2498859 1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034524-84-8

1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No. B2498859
CAS RN: 2034524-84-8
M. Wt: 434.507
InChI Key: MPBYWCQDHOHSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Phenoxyethyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C23H29F3N4O and its molecular weight is 434.507. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics Discovery A study by Möller et al. (2017) explores the synthesis of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core. This structural modification led to compounds that preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing potential for novel therapeutics in treating psychotic disorders (Möller et al., 2017).

Antitumor Activity of Bis-Indole Derivatives Research by Andreani et al. (2008) investigated compounds with two indole systems separated by a heterocycle, such as pyridine or piperazine, for their antitumor activity. These compounds demonstrated significant activity against human cancer cell lines, emphasizing the importance of the heterocyclic bridge in enhancing biological activity (Andreani et al., 2008).

Adenosine A2a Receptor Antagonists for Parkinson's Disease Vu et al. (2004) focused on the development of piperazine derivatives as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, highlighting the therapeutic potential of such structural frameworks in neurodegenerative disease treatment (Vu et al., 2004).

Synthesis and Biological Action of 1-Aminomethyl Derivatives A study by Pitucha et al. (2005) synthesized aminomethyl derivatives of triazoline compounds and evaluated their antibacterial activities. This research underscores the utility of incorporating piperazine derivatives to develop compounds with potential antibacterial properties (Pitucha et al., 2005).

Metabolism and Antineoplastic Activity of Flumatinib Gong et al. (2010) identified the main metabolic pathways of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study demonstrated that the parent drug was the predominant form in human plasma, providing insights into the drug's metabolism and potential pharmacological applications (Gong et al., 2010).

properties

IUPAC Name

1-[1-(2-phenoxyethyl)piperidin-4-yl]-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N4O/c24-23(25,26)19-6-9-27-22(18-19)30-14-12-29(13-15-30)20-7-10-28(11-8-20)16-17-31-21-4-2-1-3-5-21/h1-6,9,18,20H,7-8,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBYWCQDHOHSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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